molecular formula C10H15NS B15058048 2-Cyclobutyl-4-isopropylthiazole

2-Cyclobutyl-4-isopropylthiazole

Cat. No.: B15058048
M. Wt: 181.30 g/mol
InChI Key: CHLOATRCTCFPON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4-isopropylthiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutyl ketones with isothiocyanates, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4-isopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclobutyl-4-isopropylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4-isopropylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutyl-4-methylthiazole
  • 2-Cyclobutyl-4-ethylthiazole
  • 2-Cyclobutyl-4-propylthiazole

Uniqueness

2-Cyclobutyl-4-isopropylthiazole is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The isopropyl group at the 4-position of the thiazole ring enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a valuable compound in drug development .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-cyclobutyl-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C10H15NS/c1-7(2)9-6-12-10(11-9)8-4-3-5-8/h6-8H,3-5H2,1-2H3

InChI Key

CHLOATRCTCFPON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2CCC2

Origin of Product

United States

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